4-amino-1-methyl-1H-pyrazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(5)4(8)6-7/h2H,5H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHYHBJZVEQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 4 Amino 1 Methyl 1h Pyrazol 3 Ol
Reactivity of the Amino Group (-NH₂)
The amino group at the C4 position of the pyrazole (B372694) ring is a key site for various chemical modifications.
Acylation and Sulfonylation Reactions
The amino group of aminopyrazoles readily undergoes acylation and sulfonylation. For instance, the reaction of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride leads to the formation of the corresponding sulfonylated aminopyrazoles. cyberleninka.ru This reaction provides a pathway to new sulfonamide derivatives. cyberleninka.ru Similarly, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com
Sulfonylation of aminopyrazoles with various sulfonyl chlorides, such as naphthalenesulfonyl chloride, in pyridine results in the formation of N-sulfonylated products. nih.gov
Table 1: Examples of Acylation and Sulfonylation Reactions
| Starting Material | Reagent | Product | Reference |
| 4-amino-1H pyrazoles | p-toluenesulfonyl chloride | 4-tosylamino-1H-pyrazole derivatives | cyberleninka.ru |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |
| 5-Amino-3-(disubstituted phenylamino)-1H-pyrazole-4-carbonitriles | Naphthalenesulfonyl chloride | N-(4-Cyano-3-(disubstituted phenylamino)-1H-pyrazol-5-yl)naphthalene-2-sulfonamides | nih.gov |
Diazotization and Coupling Reactions
The amino group of aminopyrazoles can be diazotized and subsequently used in coupling reactions to synthesize various heterocyclic systems. For example, the diazotization of anilines followed by quenching with malononitrile (B47326) is a key step in the synthesis of 3,5-diamino-1H-pyrazole. nih.gov This diazotized intermediate can then undergo ring-closure to form the pyrazole ring. nih.gov
In a similar vein, 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile can be coupled with aryldiazonium chlorides to afford pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives. ekb.eg
Condensation Reactions with Carbonyl Compounds
The amino group of 4-aminopyrazoles can participate in condensation reactions with various carbonyl compounds. A notable example is the condensation of 4-aminoantipyrine with aldehydes to form pyrazol-3-one Schiff bases. nih.gov These reactions are fundamental in creating a diverse range of pyrazole derivatives. nih.gov
Furthermore, 5-aminopyrazole-4-carbaldehydes can undergo Friedländer condensation with active methylene compounds like ketones, malononitrile, phenyl acetonitrile, and cyanoacetamide to produce tetrasubstituted pyrazolo[3,4-b]pyridines. umich.edu
Formation of Schiff Bases and Related Imines
The condensation of aminopyrazoles with aldehydes and ketones is a common method for synthesizing Schiff bases (imines). nih.govekb.egdergipark.org.tr For instance, pyrazole-based Schiff bases can be synthesized through the condensation reaction between a pyrazole aldehyde and various aromatic amines. ekb.eg The resulting Schiff bases often exhibit interesting biological properties. nih.govscielo.org.co
The reaction of 4-aminoantipyrine with 4-methoxybenzo ekb.egscielo.org.codioxole-5-carbaldehyde yields a Schiff base, demonstrating the versatility of this reaction. nih.gov Similarly, new Schiff bases have been synthesized from 1-amino-4-methylpiperazine and various aromatic aldehydes. dergipark.org.tr
Table 2: Examples of Schiff Base Formation
| Aminopyrazole Derivative | Carbonyl Compound | Resulting Schiff Base | Reference |
| Pyrazole aldehyde | Aromatic amines | Pyrazole-based Schiff bases | ekb.eg |
| 4-aminoantipyrine | 4-methoxybenzo ekb.egscielo.org.codioxole-5-carbaldehyde | C20H19N3O4 | nih.gov |
| 1-amino-4-methylpiperazine | Aromatic aldehydes | 1-amino-4-methylpiperazine derivatives | dergipark.org.tr |
Reactivity of the Hydroxyl Group (-OH)
The hydroxyl group at the C3 position of the pyrazole ring also offers a site for chemical modification, although it is generally less reactive than the amino group.
Alkylation and Arylation Reactions
The alkylation of the pyrazole ring system is a significant transformation. While N-alkylation is more common, O-alkylation of the hydroxyl group can also occur under specific conditions. researchgate.netresearchgate.net The regioselectivity of alkylation (N1 vs. N2 vs. O) is influenced by factors such as the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. researchgate.net For instance, a catalyst-free Michael reaction has been developed for the regioselective N1-alkylation of 1H-pyrazoles. researchgate.net
Esterification and Etherification Reactions
The hydroxyl group at the C3 position of the pyrazole ring can undergo esterification. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification, a reaction that can be visually monitored due to color changes during the process. bond.edu.au This type of reaction highlights the potential for creating ester derivatives of 4-amino-1-methyl-1H-pyrazol-3-ol.
Etherification reactions, while not explicitly detailed for this specific compound in the provided context, are a common transformation for hydroxyl groups. The alkylation of related pyrazol-5-ols, such as 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate, suggests that the hydroxyl group of this compound could similarly be converted to an ether. documentsdelivered.com
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring
The pyrazole ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Halogenation of pyrazoles typically occurs at the C4 position. researchgate.net Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X can be Br, I, or Cl) provides an effective method for synthesizing 4-halogenated pyrazole derivatives. researchgate.netbeilstein-archives.org This reaction proceeds under mild, metal-free conditions. researchgate.netbeilstein-archives.org The use of N-halosuccinimides in either carbon tetrachloride or water can lead to excellent yields of 4-halopyrazoles without the need for catalysts. researchgate.net For pyrazoles where the C4 position is already substituted, halogenation can occur at other positions, though often requiring more forceful conditions. researchgate.net Dehydroxyhalogenation of 3-hydroxypyrazoles using reagents like phosphorus oxychloride is a common method for preparing 3-chloropyrazoles. researchgate.net
Table 1: Halogenation of Pyrazole Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amines | Moderate to Excellent | beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) | 4-Chloro-3-aryl-1H-pyrazol-5-amines | 55-72 | beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amines | Moderate to Excellent | beilstein-archives.org |
| Pyrazoles | N-Halosuccinimides (NXS) | 4-Halopyrazoles | Excellent | researchgate.net |
Introduction of Alkyl/Aryl Substituents
The introduction of alkyl and aryl groups onto the pyrazole ring can be achieved through various synthetic strategies. One notable method involves a C–F activation strategy to synthesize 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline and 4-methylpyrazole. mdpi.com Additionally, the alkylation of pyrazol-5-ols has been demonstrated with reagents like methyl bromoacetate. documentsdelivered.com
Cycloaddition Reactions and Annulation Strategies
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions.
Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocycles that can be synthesized from aminopyrazoles. researchgate.netbme.hursc.orgrsc.org The most common approach involves the cyclocondensation of 3- or 5-aminopyrazoles with 1,3-bielectrophilic reagents such as β-dicarbonyl compounds, enaminones, or β-ketonitriles. rsc.org This method allows for the strategic placement of substituents on the resulting fused ring system. rsc.org For example, the reaction of 5-aminopyrazoles with enaminones can be catalyzed by acetic acid with ammonium acetate or by pyridine. researchgate.net Green synthetic approaches, such as using ultrasound irradiation in the presence of KHSO4, have also been developed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles and alkynes. bme.hu
New pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been synthesized from 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile and an enamine of acetylacetone. ekb.eg This intermediate can then undergo further reactions, such as coupling with aryldiazonium chlorides to form pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives. ekb.eg
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
| Aminopyrazole Reactant | 1,3-Bielectrophile | Catalyst/Conditions | Product | Reference |
| 5-Aminopyrazole | Enaminone derivative | Acetic acid, Ammonium acetate, reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Amino-1H-pyrazole | Enaminone | Pyridine, reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Aminopyrazoles | Symmetric/non-symmetric alkynes | KHSO4, Ultrasound, aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bme.hu |
| 3-Methyl-1H-pyrazol-5-amine | β-Enaminone | Microwave irradiation | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | rsc.org |
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | - | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions represent another facet of pyrazole chemistry, although specific examples involving this compound are not prevalent in the provided search results. In a general sense, ring expansions can occur through processes like the Tiffeneau–Demjanov rearrangement, which involves the diazotization of an amino group on a cycloalkane, leading to a carbocation that rearranges. wikipedia.org Ring contractions can be achieved through reactions like the Favorskii rearrangement of α-halo cycloalkanones or the Wolff rearrangement of cyclic α-diazoketones. wikipedia.org Cationic rearrangements can also lead to ring contraction, often initiated by the loss of a leaving group and subsequent migration of an endocyclic bond. wikipedia.org
Oxidation and Reduction Pathways of this compound
The chemical behavior of this compound is characterized by the reactivity of its functional groups, namely the amino group at the C4 position and the pyrazolone ring system itself. These sites are susceptible to both oxidation and reduction reactions, leading to a variety of functional group transformations.
Reduction Pathways
The primary reduction pathway associated with this compound involves its synthesis from a nitro precursor. The amino group is commonly introduced into the pyrazole ring via the reduction of a corresponding nitro-substituted pyrazolone.
A well-established method for the synthesis of 4-aminopyrazol-3-ones is the catalytic hydrogenation of 4-nitropyrazol-3-ones. jbiochemtech.com This transformation is typically carried out using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction proceeds under mild conditions and generally affords the corresponding 4-amino derivative in good yield.
For the specific case of this compound, the synthesis would commence with the nitration of 1-methyl-1H-pyrazol-3-ol to yield 1-methyl-4-nitro-1H-pyrazol-3-ol. Subsequent reduction of this nitro intermediate furnishes the target amino compound.
Table 1: Reduction of 4-Nitropyrazol-3-one to 4-Aminopyrazol-3-one
| Precursor | Reagents and Conditions | Product | Reference |
| 1-Methyl-4-nitro-1H-pyrazol-3-ol | H₂, Pd/C | This compound | jbiochemtech.com |
Another method for the synthesis of 4-aminopyrazol-5-ols, which exist in tautomeric equilibrium with 4-aminopyrazol-3-ones, is through the reduction of 4-hydroxyiminopyrazol-5-ones. nih.gov This approach also highlights the accessibility of the 4-amino functionality through a reductive process.
Oxidation Pathways
The oxidation of this compound can proceed through several pathways, primarily involving the amino group and the electron-rich pyrazole ring. The specific outcome of the oxidation is dependent on the oxidizing agent and the reaction conditions employed.
One of the most common oxidation reactions for aromatic amines, including 4-aminopyrazolones, is oxidative coupling to form azo compounds. This reaction is of significant industrial importance for the synthesis of azo dyes. jbiochemtech.comcuhk.edu.hkunb.ca The process typically involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then coupled with a suitable aromatic compound, such as a phenol or another amine, to yield the corresponding azo dye.
In the context of this compound, diazotization would lead to a pyrazolediazonium salt, which can then undergo coupling reactions.
Table 2: Oxidative Coupling of 4-Aminopyrazolone to form Azo Compounds
| Starting Material | Reaction Sequence | Intermediate | Coupling Partner | Product Type | Reference |
| This compound | 1. NaNO₂, HCl (0-5 °C) 2. Coupling | 1-Methyl-3-ol-1H-pyrazole-4-diazonium salt | Phenols, anilines, etc. | Azo Dye | jbiochemtech.comcuhk.edu.hk |
Furthermore, 4-aminopyrazoles can undergo oxidative dimerization. Copper-catalyzed oxidative coupling of pyrazol-5-amines has been shown to produce azopyrroles. nih.gov Depending on the reaction conditions and the specific copper catalyst used, different types of coupling can occur, including C-H/N-H, C-H/C-H, and N-H/N-H bond formations, leading to pyrazole-fused pyridazines and pyrazines. mdpi.comresearchgate.net
Electrochemical oxidation of aminopyrazoles has also been investigated, often resulting in the formation of dimeric species. cuhk.edu.hk These reactions typically proceed via the formation of a radical cation, which can then couple with another molecule of the starting material.
The antioxidant properties of 4-aminopyrazol-5-ols, which are closely related to their ease of oxidation, have been studied. nih.gov These compounds can act as radical scavengers, indicating that the pyrazole ring system, particularly when substituted with both amino and hydroxyl groups, is susceptible to oxidation under physiological conditions.
Advanced Spectroscopic and Structural Analysis for Reaction Pathway Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
NMR spectroscopy is a powerful, non-destructive technique that allows for the in-situ monitoring of chemical reactions, providing real-time information on the consumption of reactants and the formation of products. For the synthesis of 4-amino-1-methyl-1H-pyrazol-3-ol, NMR is crucial for confirming its formation and for studying its tautomeric equilibria in solution.
The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The chemical shifts of the protons are influenced by their local electronic environment, which is affected by the presence of heteroatoms and the aromaticity of the pyrazole (B372694) ring.
The pyrazole ring itself can exist in different tautomeric forms, and ¹H NMR is instrumental in identifying the predominant form in a given solvent. For this compound, the key protons are the N-methyl protons, the amino protons, the hydroxyl proton, and the pyrazole ring proton.
In a typical ¹H NMR spectrum, the N-methyl group would likely appear as a singlet. The amino (-NH₂) protons would also likely present as a broad singlet, and its chemical shift can be concentration and solvent dependent. The hydroxyl (-OH) proton is also expected to be a broad singlet, with its position influenced by hydrogen bonding. The proton on the pyrazole ring would appear as a singlet in the aromatic region of the spectrum. The exact chemical shifts can vary depending on the solvent and temperature.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.5 - 4.0 | Singlet |
| C₅-H | 5.0 - 6.0 | Singlet |
| NH₂ | Variable (broad) | Singlet |
| OH | Variable (broad) | Singlet |
Note: The expected chemical shifts are illustrative and based on general values for similar pyrazole structures. Actual values can vary.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, and the chemical shift of each signal is indicative of the carbon's hybridization state and its bonding environment.
The carbon atoms of the pyrazole ring will resonate in the aromatic region of the spectrum. The C-OH and C-NH₂ carbons will be significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. The N-methyl carbon will appear in the aliphatic region.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C₃ (C-OH) | 150 - 165 |
| C₄ (C-NH₂) | 130 - 145 |
| C₅ | 90 - 105 |
| N-CH₃ | 30 - 40 |
Note: The expected chemical shifts are illustrative and based on general values for similar pyrazole structures. Actual values can vary.
While ¹D NMR spectra provide information about the number and type of protons and carbons, 2D NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly bonded to carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the pyrazole ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the position of the methyl group on the nitrogen atom and for confirming the relative positions of the amino and hydroxyl groups on the pyrazole ring. For instance, a correlation between the N-methyl protons and the C₃ and C₅ carbons would confirm the 1-methyl substitution.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity. This can provide further confirmation of the substitution pattern and the conformation of the molecule.
Mass Spectrometry (MS) for Product Confirmation and Mechanistic Insights
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive method used to confirm the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₄H₇N₃O), HRMS would be used to confirm that the experimentally determined mass matches the calculated exact mass, providing strong evidence for the successful synthesis of the target compound.
| Formula | Calculated Exact Mass |
| C₄H₇N₃O | 113.0589 |
Note: The calculated exact mass is for the neutral molecule. The observed m/z in the mass spectrum will correspond to the ionized form (e.g., [M+H]⁺).
In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is characteristic of the molecule's structure. Analysis of the fragmentation pattern of this compound can provide valuable information about its structural features.
Common fragmentation pathways for pyrazole derivatives often involve the cleavage of substituent groups and the rupture of the pyrazole ring. For instance, the loss of the methyl group, the amino group, or the hydroxyl group would result in characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule, complementing the data obtained from NMR spectroscopy.
Theoretical and Computational Investigations of 4 Amino 1 Methyl 1h Pyrazol 3 Ol
Quantum Mechanical Calculations
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecules like 4-amino-1-methyl-1H-pyrazol-3-ol. nih.gov These computational approaches allow for the detailed analysis of electronic structure, molecular orbitals, and the prediction of various spectroscopic features. nih.gov
The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. wikipedia.org A smaller gap generally indicates a more reactive molecule. nih.gov
In pyrazole (B372694) derivatives, computational studies, often employing DFT methods, are used to calculate the energies of these frontier orbitals. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. nih.govnih.gov For instance, in related pyrazole compounds, the HOMO and LUMO analysis has been instrumental in explaining intramolecular charge transfer (ICT) phenomena. nih.gov The distribution of electron density in the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Orbital Properties of a Related Pyrazole Derivative
| Property | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: Specific energy values for this compound require dedicated computational studies. The table illustrates the type of data generated.
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack.
For pyrazole derivatives, MEP analysis can reveal the electron-rich and electron-poor regions. researchgate.net These maps are generated through computational methods and provide a visual representation of the molecule's charge landscape, complementing the information obtained from HOMO-LUMO analysis. nih.gov
Quantum mechanical calculations are frequently used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Vis). nih.govderpharmachemica.com These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govderpharmachemica.com
For pyrazole derivatives, DFT calculations have been successfully employed to compute harmonic vibrational frequencies. nih.gov These calculated frequencies, often scaled to account for systematic errors, generally show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and UV-Vis spectra, providing insights into the electronic properties of the molecule. nih.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Pyrazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | - | - |
| C=O Stretch | - | - |
| C-N Stretch | - | - |
| Ring Vibrations | - | - |
Note: This table is a template. Specific data for this compound would require dedicated computational and experimental work.
Tautomerism and Isomerization Studies
Pyrazolones, including this compound, can exist in different tautomeric forms. mdpi.comresearchgate.net Tautomers are isomers that readily interconvert, typically through the migration of a proton. Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and physical properties.
The most common tautomeric forms for pyrazolones are the pyrazolol (OH-form) and pyrazolone (NH and CH) forms. mdpi.comresearchgate.net Computational studies, particularly ab initio and DFT methods, are employed to investigate the relative stabilities of these tautomers by calculating their energies. researchgate.netresearchgate.net The results of these calculations help to determine the predominant tautomer in the gas phase and in different solvents. researchgate.net
For example, studies on related 1-substituted pyrazolones have shown that the 1H-pyrazol-3-ol form can be the more stable tautomer, existing as dimers in nonpolar solvents. mdpi.com The energetic landscape can be complex, with multiple possible tautomers and isomers to consider. researchgate.net
The position of the tautomeric equilibrium can be significantly influenced by the solvent and the nature of substituents on the pyrazole ring. researchgate.netnih.govnih.gov Solvents can stabilize one tautomer over another through specific interactions, such as hydrogen bonding, or through nonspecific dielectric effects. nih.govmdpi.com An increase in solvent polarity can shift the equilibrium. nih.govresearchgate.net
For instance, in some pyrazolone systems, nonpolar solvents favor the OH-form, while polar solvents like DMSO can favor the NH-form. mdpi.comresearchgate.net Substituents also play a critical role; electron-donating or electron-withdrawing groups can alter the relative energies of the tautomers and thus shift the equilibrium. nih.govnsc.ru The effect of substituents on the electronic properties of the molecule, and consequently on tautomeric preferences, can be systematically studied using computational methods. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling of reaction pathways and the analysis of transition states are crucial for understanding how a molecule is formed and how it might react with other substances. This typically involves sophisticated computational methods like Density Functional Theory (DFT).
Computational Prediction of Reaction Mechanisms and Regioselectivity
There are no specific computational studies in the reviewed literature that predict the reaction mechanisms or regioselectivity for the synthesis or reactions of this compound.
However, computational studies on other pyrazole derivatives provide a framework for how such analyses are conducted. For instance, research on the synthesis of different substituted pyrazoles often employs DFT calculations to explain the observed regioselectivity—the preference for forming one isomer over another. organic-chemistry.orgnih.govrsc.org These studies typically involve modeling the reaction between precursor molecules and calculating the energies of different possible reaction pathways and intermediates. rsc.org For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, computational analysis helps to understand why certain substitution patterns are favored. organic-chemistry.org Similarly, the regioselectivity in reactions of aminopyrazoles with various reagents has been a subject of both experimental and theoretical interest, though not specifically for the this compound isomer. kfas.org.kw
Activation Energies and Reaction Kinetics
No published data exists detailing the activation energies or reaction kinetics for this compound derived from computational models.
Activation energy is the minimum energy required for a reaction to occur and is a key parameter in determining reaction rates. weebly.com Computational chemists can calculate activation energies by identifying the transition state structure for a given reaction step. Studies on other pyrazole compounds have successfully used these methods. For example, the activation energy for the thermal decomposition of 4-amino-3,5-dinitro-1H-pyrazole was determined using differential scanning calorimetry and supported by computational analysis. researchgate.net These calculations are vital for understanding the stability and reactivity of a compound. researchgate.net Without such studies on this compound, its kinetic profile remains uncharacterized from a theoretical standpoint.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the different three-dimensional shapes a molecule can adopt, while molecular dynamics simulations provide insight into its movement and interactions over time.
Exploration of Conformational Space
A detailed exploration of the conformational space of this compound through computational methods has not been reported in the scientific literature.
For flexible molecules, understanding the various possible conformations and their relative energies is important for predicting their biological activity and physical properties. For related pyrazole structures, such as certain pyrazoline derivatives, conformational analysis has been performed using crystallographic data and computational modeling to determine the ring's shape, such as a flat-envelope conformation. nih.gov These analyses provide valuable information on the molecule's three-dimensional structure. The lack of such a study for this compound means its preferred spatial arrangement is not computationally documented.
Intermolecular Interactions and Aggregation Behavior
There are no specific molecular dynamics simulations or computational studies focused on the intermolecular interactions and aggregation behavior of this compound.
Molecular dynamics simulations can reveal how molecules interact with each other in a solution or a solid state, including the formation of hydrogen bonds and other non-covalent interactions that govern aggregation. researchgate.net For other pyrazole-containing compounds, these simulations have been used to understand how they bind to biological targets like proteins. nih.gov Studies on different pyrazole derivatives have also examined their intermolecular interactions in crystal structures, identifying key hydrogen bonding patterns. mdpi.comcardiff.ac.uk Without similar computational investigations for this compound, its behavior in a condensed phase from a theoretical perspective is unknown.
Applications in Advanced Chemical Synthesis and Materials Science Non Biological
A Key Synthetic Building Block for Complex Organic Molecules
The strategic placement of reactive sites on the pyrazole (B372694) ring of 4-amino-1-methyl-1H-pyrazol-3-ol makes it a valuable precursor in the synthesis of a variety of complex organic structures. Its utility is particularly notable in the creation of nitrogen-rich heterocyclic systems and as a crucial intermediate in multi-step synthetic pathways.
Precursor for Nitrogen-Rich Heterocycles
The presence of a primary amino group and a hydroxyl group in conjunction with the pyrazole core provides multiple points for cyclization reactions, leading to the formation of fused heterocyclic systems. These nitrogen-rich heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials.
A notable application of a closely related analog, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is in the synthesis of pyrazolo[4,3-d]pyrimidines. This transformation is achieved through a multi-step process involving initial treatment with a substituted carboxylic acid in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). The resulting intermediate then undergoes cyclization in the presence of a base such as sodium ethoxide to form the fused pyrimidine ring. Further modifications can be carried out, for instance, by reacting the cyclized product with phosphorus oxychloride to introduce a chlorine atom, which can then be displaced by various nucleophiles to generate a library of substituted pyrazolo[4,3-d]pyrimidines sysrevpharm.org.
The general synthetic pathway is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Substituted Carboxylic Acid | EDCI, HOBt | N-(1-methyl-5-carbamoyl-3-propyl-1H-pyrazol-4-yl)amide derivative |
| 2 | N-(1-methyl-5-carbamoyl-3-propyl-1H-pyrazol-4-yl)amide derivative | Sodium Ethoxide | Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative |
| 3 | Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative | POCl3 | 7-Chloropyrazolo[4,3-d]pyrimidine derivative |
This synthetic strategy highlights the utility of the aminopyrazole scaffold in constructing complex, nitrogen-rich heterocyclic systems that are valuable in medicinal chemistry research sysrevpharm.org.
Intermediates in Multi-Step Organic Synthesis
Beyond the synthesis of fused heterocycles, this compound and its derivatives serve as crucial intermediates in more extended synthetic sequences. The ability to functionalize the amino and hydroxyl groups, as well as the pyrazole ring itself, allows for the stepwise construction of complex molecular architectures.
In the synthesis of pyrazolo[4,3-d]pyrimidines mentioned previously, the initial 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a key intermediate. The subsequent chemical transformations build upon this core structure to achieve the final target molecules. This step-wise approach is fundamental in organic synthesis, allowing for the controlled introduction of various functional groups and the construction of molecules with specific desired properties sysrevpharm.org.
The synthesis of 4-aminopyrazol-3-ones, which are structurally similar to the title compound, has been reported through a four-step reaction sequence starting from pyrazol-3-ones. This process involves N-methylation, followed by nitration, and finally reduction of the nitro group to an amino group, demonstrating the accessibility of such aminopyrazole intermediates for further synthetic elaboration researchgate.net.
Ligand Design in Coordination Chemistry
The field of coordination chemistry has seen a growing interest in pyrazole-based ligands due to their versatile coordination modes. The presence of both a nitrogen-donor from the amino group and an oxygen-donor from the hydroxyl group in this compound makes it and its derivatives attractive candidates for the design of chelating ligands.
Synthesis of Metal Complexes with this compound Derivatives
While specific studies on the coordination chemistry of this compound are not extensively documented, the broader class of aminopyrazole and pyrazolone derivatives has been shown to form stable complexes with a variety of transition metals. These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The coordination can occur through the pyrazole ring nitrogen, the exocyclic amino group, and the hydroxyl/keto group, leading to the formation of chelate rings that enhance the stability of the resulting metal complexes.
For instance, Schiff base ligands derived from 4-aminoantipyrine, a related aminopyrazole derivative, have been used to synthesize complexes with Mn(II), Co(II), and Ni(II). These complexes are formed by refluxing the ligand with the corresponding metal chloride in an ethanolic solution researchgate.net. Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, another heterocyclic amine, forms complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) in a 1:2 metal-to-ligand ratio nih.gov.
Structural Characterization of Metal-Ligand Complexes
The precise arrangement of atoms in these metal-ligand complexes is crucial for understanding their properties and potential applications. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of these compounds, providing valuable information on bond lengths, bond angles, and coordination geometry.
In complexes of Schiff bases derived from 4-aminoantipyrine, spectroscopic and magnetic moment data suggest an octahedral geometry around the metal ions, with the ligand coordinating through the oxygen of the pyrazolone ring and the nitrogen of the azomethine group researchgate.net. For complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a tetrahedral geometry is proposed for most complexes, with the exception of the Cu(II) complex, which is suggested to have a square planar structure. The ligand in these complexes acts as a bidentate, coordinating through the sulfur and amino groups nih.gov.
Potential in Catalysis or Material Precursors (e.g., Optoelectronic Materials)
Metal complexes derived from pyrazole-based ligands have shown significant promise in the fields of catalysis and materials science. The ability to tune the electronic and steric properties of the ligand allows for the rational design of catalysts with specific activities and selectivities.
Tris(pyrazolyl)methane (Tpm) ligands, for example, have been used to create metal complexes with applications in catalysis ekb.eg. The versatility of the pyrazole scaffold allows for the introduction of various substituents to modulate the catalytic activity of the metal center. Furthermore, transition metal complexes with pyrazole derivatives are being explored for their catalytic applications in various chemical reactions nih.gov.
In the realm of materials science, pyrazole-based metal complexes are being investigated as precursors for optoelectronic materials. The electronic properties of both the metal and the ligand can be tailored to create materials with specific light-absorbing and emitting properties. While direct applications of this compound in this area are yet to be fully explored, the fundamental properties of its derivatives suggest a promising future for this compound in the development of advanced materials.
Development of Chemosensors (excluding biological sensing applications)
The pyrazole scaffold is a cornerstone in the design of chemosensors due to the electron-donating capabilities of its nitrogen atoms, which can effectively coordinate with a variety of analytes. Pyrazole derivatives have been successfully employed as chelating ligands for metal atoms, forming the basis for fluorescent and colorimetric sensors. nih.govresearchgate.net The development of these sensors is a significant area of research in analytical chemistry, with applications in environmental monitoring and industrial process control. nih.gov
The core structure of pyrazole and its derivatives allows for the creation of molecules that can selectively and, in some cases, reversibly bind to specific ions. nih.gov The combination of the pyrazole ring with other functional groups enhances its complexing behavior and photophysical properties, making these compounds excellent candidates for complexation with a wide range of metals. nih.gov For instance, pyrazole-based fluorescent probes have been developed for the detection of various metal ions. researchgate.net Although specific studies on this compound as a chemosensor are not available, its structure, featuring both an amino group and a hydroxyl group on the pyrazole ring, suggests a strong potential for metal ion chelation. These functional groups could enhance the binding affinity and selectivity for specific metal ions, a desirable characteristic for a chemosensor.
Applications in Agrochemical Research (e.g., as intermediates for insecticides, excluding biological efficacy)
The 5-aminopyrazole system is a critically important heterocyclic template that has a long history of application in the agrochemical industry. nih.gov These compounds serve as versatile starting materials for the synthesis of a wide array of agrochemicals, particularly insecticides. nih.govresearchgate.net Many commercially successful insecticides are based on the pyrazole scaffold, highlighting the significance of pyrazole derivatives as key intermediates in their synthesis. nih.govresearchgate.net
The synthesis of novel insecticidal compounds often involves the use of functionalized pyrazoles as building blocks. nih.govacs.org For example, various N-pyridylpyrazole derivatives containing a thiazole moiety have been designed and synthesized from a pyrazole carboxylic acid intermediate. mdpi.com The process of creating new insecticides frequently relies on the intermediate derivatization method, where a core pyrazole structure is modified to produce a range of compounds for screening. mdpi.com
While the direct use of this compound as an intermediate in published agrochemical synthesis is not explicitly detailed, its structure is analogous to other aminopyrazole derivatives that are known precursors. nih.govresearchgate.net The presence of the amino and hydroxyl groups provides reactive sites for further chemical modifications, making it a plausible candidate for an intermediate in the synthesis of more complex pyrazole-based agrochemicals. The versatility of aminopyrazoles in chemical reactions allows for the construction of diverse molecular architectures, a key strategy in the discovery of new and effective agrochemicals. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
